molecular formula C6H12OS B13326995 2-(Tetrahydrothiophen-3-yl)ethan-1-ol

2-(Tetrahydrothiophen-3-yl)ethan-1-ol

Cat. No.: B13326995
M. Wt: 132.23 g/mol
InChI Key: IQCJVCBUVKIDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetrahydrothiophen-3-yl)ethan-1-ol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a tetrahydrothiophene ring attached to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrothiophen-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of tetrahydrothiophene with ethylene oxide in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Photochemical homologation techniques can also be employed to produce aliphatic aldehydes, which can then be converted to the desired alcohol through reduction reactions .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrothiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Tetrahydrothiophen-3-carbaldehyde or tetrahydrothiophen-3-carboxylic acid.

    Reduction: Tetrahydrothiophene.

    Substitution: Various substituted tetrahydrothiophenes depending on the reagent used.

Scientific Research Applications

2-(Tetrahydrothiophen-3-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetrahydrothiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol
  • Tetrahydrothiophen-3-carbaldehyde
  • Tetrahydrothiophen-3-carboxylic acid

Uniqueness

2-(Tetrahydrothiophen-3-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-(thiolan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c7-3-1-6-2-4-8-5-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCJVCBUVKIDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.